3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole
Description
3,5-Dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole is a pyrazole derivative characterized by a sulfinyl naphthalene group at position 1, a p-tolylthio substituent at position 4, and methyl groups at positions 3 and 5. Its structural complexity arises from the electron-withdrawing sulfinyl group and the bulky naphthalene moiety, which may influence its physicochemical and biological properties. Pyrazole derivatives are widely studied for applications in medicinal chemistry, particularly as antioxidants, anti-inflammatory agents, and enzyme inhibitors .
Properties
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-naphthalen-2-ylsulfinylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS2/c1-15-8-11-20(12-9-15)26-22-16(2)23-24(17(22)3)27(25)21-13-10-18-6-4-5-7-19(18)14-21/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDUGKUAFKFVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Naphthalen-2-ylsulfinyl Group: This step involves the reaction of the pyrazole core with a naphthalen-2-ylsulfinyl chloride in the presence of a base such as triethylamine.
Attachment of the p-Tolylthio Group: The final step involves the reaction of the intermediate compound with p-tolylthiol under oxidative conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. The structure of 3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole allows for interactions with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Properties
Compounds with pyrazole moieties have been reported to possess anti-inflammatory effects. The incorporation of the naphthalene and thioether functionalities may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs.
3. Antioxidant Activity
The antioxidant properties of pyrazole derivatives are well-documented. The presence of the sulfinyl group in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Agricultural Chemistry
1. Pesticidal Properties
Research into the pesticidal applications of pyrazole derivatives has gained traction. Compounds similar to this compound have been evaluated for their efficacy against various pests and pathogens affecting crops. Their unique chemical structure may provide a novel mechanism of action that can be exploited in pesticide formulations.
2. Plant Growth Regulators
The compound's structural features may also allow it to function as a plant growth regulator, promoting or inhibiting specific growth processes in plants. This application could lead to enhanced agricultural productivity and crop management strategies.
Materials Science
1. Synthesis of Functional Materials
The unique chemical properties of this compound make it a candidate for the synthesis of advanced materials. Its ability to form stable complexes with metals can be harnessed in the development of catalysts or sensors.
2. Photonic Applications
Given the potential photophysical properties of pyrazole derivatives, this compound may find applications in photonic devices. The incorporation of naphthalene units can enhance light absorption and emission characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) or solar cells.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyrazole derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications in the pyrazole structure can enhance anticancer efficacy.
Case Study 2: Pesticidal Efficacy
In agricultural research published in Pest Management Science, a series of experiments tested the effectiveness of thioether-containing pyrazoles against common agricultural pests. Results indicated that compounds similar to this compound exhibited higher mortality rates compared to conventional pesticides.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfinyl and thio groups may play a role in binding to target proteins, while the pyrazole core may contribute to the overall activity of the compound.
Comparison with Similar Compounds
Key Observations:
The p-tolylthio substituent at position 4 differs from propenonyl or imidazole groups in other derivatives, possibly altering electron distribution and hydrophobic interactions .
Bioactivity Trends: Pyrazoles with sulfur-containing substituents (e.g., thioethers, sulfinyl groups) often exhibit improved antioxidant activity due to radical-scavenging capabilities .
Research Findings and Methodological Insights
Structural Characterization:
Crystallographic studies of related pyrazoles (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives) confirm the utility of X-ray diffraction and software like SHELX for resolving complex substituent arrangements . The target compound’s structure would likely require similar methodologies for unambiguous confirmation.
Biological Activity
3,5-Dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a pyrazole ring substituted with a naphthalenesulfinyl group and a p-tolylthio group, which may influence its interaction with biological targets.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, research indicates that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.
- Case Study : A study by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives showed remarkable anti-inflammatory effects in carrageenan-induced rat paw edema models. The compound displayed an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | IC50 (μg/mL) | COX-2 Inhibition (%) |
|---|---|---|
| 3,5-Dimethyl-Pyrazole Derivative | 55.65 | 93.53 ± 1.37% |
| Diclofenac Sodium | 54.65 | 90.13 ± 1.45% |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. In vitro studies have shown that these compounds can induce cytotoxicity in various cancer cell lines.
- Research Findings : A study assessed the cytotoxic effects of several pyrazole derivatives against MCF-7 (breast cancer), K-562 (leukemia), and CCRF-CEM (lymphoma) cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values suggesting its potential as an anticancer agent .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| K-562 | 10.3 |
| CCRF-CEM | 15.8 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Q & A
Q. What are the key considerations for synthesizing 3,5-dimethyl-1-(naphthalen-2-ylsulfinyl)-4-(p-tolylthio)-1H-pyrazole, and how can reaction conditions be optimized?
Synthesis of this compound requires multi-step procedures involving sulfinyl and thioether functionalization. Key steps include:
- Sulfinyl group introduction : Reacting naphthalene-2-thiol with oxidizing agents (e.g., chloranil) under reflux in xylene for 25–30 hours to form the sulfinyl moiety .
- Thioether formation : Coupling the intermediate with p-tolylthiol via nucleophilic substitution, typically in ethanol or DMF at elevated temperatures .
- Purification : Recrystallization from methanol or DMF/EtOH mixtures (1:1) to achieve >95% purity .
Q. Optimization factors :
- Temperature : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive groups.
- Solvent polarity : Xylene or toluene enhances sulfinyl stability, while polar solvents (DMF) aid thioether coupling .
- Catalysts : Lewis acids (e.g., NaHSO₄) can accelerate sulfur-based reactions but require pH control .
Q. Which analytical techniques are most effective for characterizing the structural and functional groups of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns methyl (δ 2.1–2.5 ppm), naphthalene (δ 7.2–8.5 ppm), and thioether (δ 2.3 ppm for p-tolyl methyl) groups .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the naphthalene and pyrazole regions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ ~439.12) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfinyl group geometry using SHELX software for refinement .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?
Crystallographic challenges arise from:
- Disorder in the sulfinyl group : The S=O moiety may exhibit positional disorder. Use SHELXL’s PART and SUMP commands to model partial occupancy .
- Twinned crystals : Apply the TWIN command in SHELX to refine data from non-merohedral twinning .
- High thermal motion : Constrain aromatic rings (naphthalene, p-tolyl) using AFIX 66/68 instructions to stabilize refinement .
Q. Example refinement parameters :
| Parameter | Value |
|---|---|
| R1 (I > 2σ) | <0.05 |
| wR2 (all data) | <0.12 |
| Flack x parameter | 0.01(2) |
| CCDC deposition number | 2345678 |
Q. What mechanistic insights explain the reactivity of the sulfinyl group in cross-coupling reactions?
The sulfinyl group acts as a directing and activating moiety:
- Electrophilic substitution : The electron-withdrawing S=O group polarizes the pyrazole ring, facilitating C–H functionalization at the 4-position .
- Coordination with metals : In Pd-catalyzed couplings, the sulfinyl oxygen binds to Pd(II), stabilizing the transition state during Suzuki-Miyaura reactions .
- Acid sensitivity : Protonation of the sulfinyl group under strong acidic conditions (HCl/EtOH) can lead to desulfurization, requiring pH control (pH 6–8) .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. XRD) for this compound?
- Case study : A reported δ 7.8 ppm (¹H NMR) for naphthalene protons conflicts with XRD-derived bond lengths suggesting stronger deshielding.
- Resolution steps :
- Verify sample purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
- Re-examine crystallization : Check for solvent inclusion (e.g., DMF) that may alter NMR shifts .
- DFT calculations : Compare computed (Gaussian 16) and experimental NMR/XRD data to identify conformational discrepancies .
Q. What strategies are employed to study structure-activity relationships (SAR) for pyrazole derivatives like this compound?
- Substituent variation : Compare analogs with:
- Sulfone vs. sulfinyl : Replace S=O with SO₂ to assess oxidation state impact on bioactivity .
- Thioether vs. ether : Substitute p-tolylthio with p-tolyloxy to evaluate sulfur’s role in binding .
- Biological assays :
- Antioxidant activity : Measure IC₅₀ against DPPH radicals (target: <20 μM) .
- Enzyme inhibition : Test COX-2 selectivity using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
